Cas no 67843-74-7 ((S)-Epichlorohydrin)

(S)-Epichlorohydrin is a chiral epoxide compound with the molecular formula C₃H₅ClO, widely used as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its enantiomeric purity makes it particularly valuable for producing optically active compounds, such as β-blockers and other chiral pharmaceuticals. The (S)-configuration ensures high stereoselectivity in reactions, enhancing the efficiency of asymmetric synthesis. This compound is also employed in the production of specialty resins, adhesives, and coatings, where its reactivity and stability are advantageous. Proper handling is essential due to its toxicity and flammability. (S)-Epichlorohydrin is typically stored under inert conditions to maintain its chemical integrity.
(S)-Epichlorohydrin structure
(S)-Epichlorohydrin structure
Product Name:(S)-Epichlorohydrin
CAS No:67843-74-7
MF:C3H5ClO
MW:92.5242002010345
MDL:MFCD00077760
CID:58648
PubChem ID:24878439
Update Time:2025-12-30

(S)-Epichlorohydrin Chemical and Physical Properties

Names and Identifiers

    • (S)-(+)-epichlorohydrin
    • (S)-(+)-1-Chloro-2,3-epoxypropane
    • S-epichlorohydrin
    • (S)-Epichlorohydrin
    • S-(+)-Epichlorohydrin
    • (2S)-2-(chloromethyl)oxirane
    • (S)-(+)Epichlorohydrin
    • (S)-2-(Chloromethyl)oxirane
    • (S)-3-Chloropropylene Oxide
    • PARAGOS 530142
    • (S)-1-Chloro-2,3-epoxypropane
    • (S)-Chloromethyloxirane
    • 2-(Chloromethyl)oxirane
    • (S)-(Chloromethyl)oxirane
    • Oxirane, (chloromethyl)-, (S)-
    • SCR89B4R6O
    • BRLQWZUYTZBJKN-GSVOUGTGSA-N
    • Oxirane, (chloromethyl)-, (2S)-
    • Oxirane, 2-(chloromethyl)-, (2S)-
    • AB1004242
    • Epichlorohydrin, (+)-
    • (S)-(+)-2
    • (S)-(+)-2-(Chloromethyl)oxirane (S)-Epichlorohydrin (S) 1-Chloro-2,3-epoxypropane (S)-3-Chloropropylene Oxide (S)-Chloromethyloxirane (S)-(+)-1-Chloro-2,3-epoxypropane 2-(Chloromethyl)oxirane
    • (S)-(+)-CHLOROMETHYLOXIRANE
    • S(+)-2-(CHLOROMETHYL)OXIRANE
    • 5-17-01-00021 (Beilstein Handbook Reference)
    • (5)-epichlorohydrin
    • AM20090809
    • 67843-74-7
    • (+)-epichlorohydrin
    • (S)-epi-chlorohydrin
    • CS-0015935
    • (S)-(+)-2-chloromethyl-oxirane
    • BIDD:ER0280
    • (S)-(+)-2-(Chloromethyl)oxirane
    • Epichlorhydrins
    • UNII-SCR89B4R6O
    • Q-200031
    • AKOS015995109
    • A835901
    • 2-(Chloromethyl)oxirane #
    • STR07310
    • BRN 1420784
    • (s)-epichlorohydrine
    • (S)-(+)-Epichlorhydrin
    • (S)-(+)-Epichlorohydrin, 98%
    • AC-7035
    • MFCD00077760
    • CCRIS 6388
    • (S)-(+)epichlorhydrin
    • E0533
    • CHEBI:37145
    • (S)-2-chloromethyl-oxirane
    • Q27117047
    • (S)-2-chloromethyloxirane
    • DTXSID3045801
    • EN300-54612
    • (2S)-(+)-3-Chloro-1,2-propenoxide
    • NS00098892
    • MDL: MFCD00077760
    • Inchi: 1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1
    • InChI Key: BRLQWZUYTZBJKN-GSVOUGTGSA-N
    • SMILES: ClC[C@@H]1CO1
    • BRN: 1420784

Computed Properties

  • Exact Mass: 92.00290
  • Monoisotopic Mass: 92.003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 37.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 12.5

Experimental Properties

  • Color/Form: Colorless liquid similar to chloroform.
  • Density: 1.183 g/mL at 25 °C(lit.)
  • Melting Point: −57 °C(lit.)
  • Boiling Point: 92-93 °C/360 mmHg(lit.)
  • Flash Point: Fahrenheit: 89.6 ° f
    Celsius: 32 ° c
  • Refractive Index: n20/D 1.438(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 12.53000
  • LogP: 0.62400
  • Solubility: Slightly soluble in water.
  • Vapor Pressure: 12.5 mmHg ( 20 °C)
  • Specific Rotation: 34 º (589nm, c=1, MeOH)
  • Optical Activity: [α]20/D +35°, c = 1 in methanol

(S)-Epichlorohydrin Security Information

  • Symbol: GHS02 GHS05 GHS06 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H226,H301,H311,H314,H317,H331,H350
  • Warning Statement: P201,P261,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2023 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 45-10-23/24/25-34-43
  • Safety Instruction: S53-S45
  • RTECS:RR0427100
  • Hazardous Material Identification: T
  • Packing Group:II
  • Hazard Level:6.1
  • Risk Phrases:R10; R23/24/25; R34; R43; R45
  • Packing Group:II
  • Safety Term:6.1
  • HazardClass:6.1
  • PackingGroup:II
  • Explosive Limit:21%
  • Storage Condition:2-8°C

(S)-Epichlorohydrin Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(S)-Epichlorohydrin Pricemore >>

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(S)-Epichlorohydrin Production Method

(S)-Epichlorohydrin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:67843-74-7)(S)-(+)-环氧氯丙烷
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:34
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:67843-74-7)(S)-(+)-Epichlorohydrin
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:67843-74-7)(S)-Epichlorohydrin
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Pricing Information Last Updated:Friday, 30 August 2024 02:50
Price ($):908.0/279.0/157.0
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(S)-Epichlorohydrin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(S)-Epichlorohydrin Related Literature

Additional information on (S)-Epichlorohydrin

Introduction to (S)-Epichlorohydrin (CAS No: 67843-74-7)

(S)-Epichlorohydrin, with the chemical formula C₃H₅ClO, is a significant chiral compound widely utilized in the field of pharmaceuticals, agrochemicals, and specialty chemicals. Its CAS number, 67843-74-7, uniquely identifies it in scientific literature and industrial applications. This compound is particularly valued for its role as a building block in the synthesis of various biologically active molecules, making it a subject of extensive research and development.

The stereochemistry of (S)-Epichlorohydrin plays a crucial role in determining its reactivity and applications. As a single enantiomer, it exhibits distinct properties compared to its racemic counterpart, which is essential for pharmaceutical applications where enantioselectivity is critical. The (S)-configuration imparts specific interactions with biological targets, enhancing the efficacy and selectivity of derived compounds.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (S)-Epichlorohydrin. These methods often involve asymmetric synthesis techniques that leverage chiral catalysts or auxiliaries to achieve high enantiomeric purity. Such innovations are particularly relevant in the pharmaceutical industry, where the cost-effective synthesis of enantiomerically pure compounds is essential for bringing new drugs to market.

One of the most notable applications of (S)-Epichlorohydrin is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the preparation of certain antiviral and anticancer agents. The ability to produce (S)-Epichlorohydrin with high enantiomeric excess allows researchers to develop novel therapeutic entities with improved pharmacological profiles. Recent studies have highlighted its utility in constructing complex molecular frameworks that exhibit enhanced binding affinity and reduced toxicity.

The agrochemical sector also benefits from the use of (S)-Epichlorohydrin as a key intermediate in the synthesis of herbicides and pesticides. These compounds often require specific stereochemical configurations to interact effectively with biological targets in plants and pests. The growing demand for environmentally friendly agrochemicals has spurred research into greener synthetic routes for (S)-Epichlorohydrin, which could lead to more sustainable agricultural practices.

Moreover, (S)-Epichlorohydrin finds applications in the production of specialty chemicals such as epoxides, which are widely used as crosslinking agents in polymers and coatings. The unique reactivity of this compound allows for the creation of high-performance materials with tailored properties. Researchers are exploring novel derivatives of (S)-Epichlorohydrin that could revolutionize industries ranging from automotive to electronics.

In conclusion, (S)-Epichlorohydrin (CAS No: 67843-74-7) is a versatile compound with far-reaching implications across multiple industries. Its stereochemical properties make it indispensable in pharmaceutical research, while its role as a building block for agrochemicals and specialty chemicals underscores its industrial significance. As synthetic methodologies continue to evolve, the potential applications of (S)-Epichlorohydrin are likely to expand, driving innovation and progress in science and technology.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:67843-74-7)(S)-(+)-环氧氯丙烷
LE1700407;LE6249
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:67843-74-7)(S)-(+)-Epichlorohydrin
sfd17503
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email